8-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
8-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound with a unique spiro structureNecroptosis is a form of programmed cell death that is involved in various diseases, making inhibitors of this pathway valuable for therapeutic research .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The ethoxyquinolinyl group can be oxidized under specific conditions.
Reduction: The benzenesulfonyl group can be reduced to a benzene group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinolinyl and benzenesulfonyl positions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying necroptosis and other cell death pathways.
Mechanism of Action
The compound exerts its effects by inhibiting key proteins involved in the necroptosis pathway, such as receptor-interacting protein kinase 1 (RIPK1) and receptor-interacting protein kinase 3 (RIPK3). By binding to these proteins, the compound prevents the formation of the necrosome complex, thereby inhibiting necroptosis and reducing cell death .
Comparison with Similar Compounds
Similar compounds include other spirocyclic molecules and quinoline derivatives. For example:
8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound also inhibits RIPK1 and RIPK3 but has a different structural framework.
2,8-diazaspiro[4.5]decan-1-one derivatives: These compounds are potent RIPK1 inhibitors and have been optimized for better activity and selectivity.
The uniqueness of 8-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane lies in its specific spiro structure and the presence of both benzenesulfonyl and ethoxyquinolinyl groups, which contribute to its distinct biological activity.
Properties
IUPAC Name |
8-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-2-29-18-8-9-21-20(16-18)23(26-12-10-24(11-13-26)30-14-15-31-24)22(17-25-21)32(27,28)19-6-4-3-5-7-19/h3-9,16-17H,2,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGAVWCJDRNBPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC5(CC4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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